Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride
Description
Methyl 5-azaspiro[3.4]octane-7-carboxylate hydrochloride is a spirocyclic compound featuring a nitrogen atom (aza) in a bicyclic framework (spiro[3.4]octane) with a methyl ester group at position 7 and a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced water solubility due to the hydrochloride counterion, making it valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-9(10-6-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUIVQYFVJGDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCC2)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride typically involves the reaction of a suitable azaspiro compound with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
a) Methyl 5-azaspiro[3.4]octane-6-carboxylate (9b)
- Molecular Formula: C₉H₁₅NO₂
- Key Data : Synthesized in 87% yield via esterification of 5-azaspiro[3.4]octane-6-carboxylic acid hydrochloride. NMR (CDCl₃): δ 3.72 (s, 3H, OCH₃), 2.35 (s, 1H, NH), and distinct sp³ hybridized carbons at δ 175.51 (C=O) and δ 64.02 (spiro carbon) .
- Comparison : Positional isomerism (ester at C6 vs. C7) alters steric and electronic environments, affecting reactivity and biological interactions.
b) Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride (CID 131231723)
- Molecular Formula: C₉H₁₅NO₂
- Key Data : Predicted collision cross-section (CCS) of 139.4 Ų for [M+H]⁺, distinguishing it from positional isomers via ion mobility spectrometry .
- Comparison : The nitrogen position (6-aza vs. 5-aza) modifies hydrogen-bonding capacity and basicity.
c) 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride (CAS 1523606-22-5)
- Molecular Formula: C₈H₁₄ClNO₂
- Key Data: A carboxylic acid variant with a hydrochloride salt.
- Comparison : The carboxylic acid group (vs. methyl ester) impacts lipophilicity and metabolic stability.
Physicochemical Properties
Table 1: Key Properties of Selected Compounds
*Predicted data based on structural analogs .
Biological Activity
Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has a molecular formula of C9H15ClN2O2 and a molecular weight of 206.68 g/mol. The compound features both nitrogen and oxygen atoms within its spirocyclic framework, which contributes to its distinctive chemical properties and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may alter enzyme activity or receptor signaling pathways, leading to a range of biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi .
- Antitumor Activity : Research indicates that it may have antitumor effects, possibly through the modulation of cell cycle regulators or apoptosis pathways .
Case Studies
- Antitumor Activity : A study assessed the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in HL60 and Daudi cells, indicating its potential as an anticancer agent .
- Mechanistic Insights : Further investigation into the compound's mechanism revealed that it disrupts critical protein-protein interactions involved in tumor progression, specifically targeting the c-Myc/Max dimerization process . This disruption leads to G0/G1 phase arrest in the cell cycle, thereby inhibiting cancer cell growth.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| Methyl 5-azaspiro[3.4]octane-7-carboxylate;HCl | Yes | Yes | Inhibits c-Myc/Max dimerization |
| Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate | Moderate | Yes | Alters transcription factor activity |
| Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate; trifluoroacetic acid | No | Moderate | Disrupts cell signaling pathways |
Synthesis and Preparation
The synthesis of this compound typically involves cyclization reactions using precursors containing both nitrogen and oxygen functionalities. Common methods include:
- Cyclization Reaction : Utilizing dichloromethane as a solvent and triethylamine as a catalyst.
- Purification Techniques : Post-synthesis purification often involves recrystallization or chromatography to achieve high purity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
